N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine is a complex organic compound with a unique structure. It is characterized by a hexahydro-1,4-methanopentalene core, which is a bicyclic structure, and a hydroxylamine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine typically involves the following steps:
Formation of the Hexahydro-1,4-methanopentalene Core: This can be achieved through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Hydroxylamine Group: This step involves the reaction of the hexahydro-1,4-methanopentalene derivative with hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclohexylidene)hydroxylamine: Similar structure but with a cyclohexylidene core.
N-(Bicyclo[2.2.1]hept-2-ylidene)hydroxylamine: Similar bicyclic structure but different ring system.
Uniqueness
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine is unique due to its specific hexahydro-1,4-methanopentalene core, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives.
Properties
CAS No. |
105961-55-5 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(5-tricyclo[4.3.0.03,7]nonanylidene)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c11-10-8-4-6-3-5-1-2-7(6)9(5)8/h5-7,9,11H,1-4H2 |
InChI Key |
WUZNTZAMODWOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC1C2C(=NO)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.